molecular formula C19H19NO2S B12939649 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate

2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate

Cat. No.: B12939649
M. Wt: 325.4 g/mol
InChI Key: DUYQQCOWSZWQTB-UHFFFAOYSA-N
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Description

2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate is a compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C19H19NO2S/c1-13-8-9-17-16(12-13)19(23-11-10-22-14(2)21)18(20-17)15-6-4-3-5-7-15/h3-9,12,20H,10-11H2,1-2H3

InChI Key

DUYQQCOWSZWQTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2SCCOC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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